molecular formula C26H30N2O2S B2500957 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine CAS No. 433974-14-2

1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Cat. No. B2500957
CAS RN: 433974-14-2
M. Wt: 434.6
InChI Key: TWKPVNOJGAWZCP-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, also known as TMB-4, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. TMB-4 is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can induce apoptosis in cancer cells and potentially other types of cells as well.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has also been shown to have other biochemical and physiological effects. Studies have shown that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has also been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is not widely available commercially, which could limit its use in certain research applications.

Future Directions

There are several potential future directions for research involving 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine. One area of interest is its potential as an anti-cancer agent, with further investigation needed to determine its efficacy and safety in vivo. Additionally, further research could be done to explore the potential antimicrobial and anti-inflammatory properties of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, as well as its potential as a therapeutic agent for other diseases and conditions.

Synthesis Methods

The synthesis of 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves the reaction of diphenylmethyl chloride with 4-(2,3,4-trimethylbenzenesulfonyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine in its final form.

Scientific Research Applications

1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for further investigation as an anti-cancer agent.

properties

IUPAC Name

1-benzhydryl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2S/c1-20-14-15-25(22(3)21(20)2)31(29,30)28-18-16-27(17-19-28)26(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,26H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKPVNOJGAWZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diphenylmethyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

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